N-carbamoylglutamic acid (NCG) is a derivative of glutamic acid, which is substituted by a carbamoyl group at the nitrogen atom . It is a human metabolite and a member of ureas . It is also a natural product found in Homo sapiens .
N-carbamoyl-L-glutamic acid (NCG) is a synthetic analogue of N-acetyl glutamate (NAG) that works effectively as a cofactor for carbamoyl phosphate synthase 1 and enhances ureagenesis by activating the urea cycle .
The molecular formula of N-carbamoylglutamic acid is C6H10N2O5 . The molecular weight is 190.15 g/mol . The IUPAC name is 2-(carbamoylamino)pentanedioic acid . The InChI is InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13) . The Canonical SMILES is C(CC(=O)O)C(C(=O)O)NC(=O)N .
N-carbamoyl-L-glutamic acid (NCG) is a synthetic analogue of N-acetyl glutamate (NAG) that works effectively as a cofactor for carbamoyl phosphate synthase 1 and enhances ureagenesis by activating the urea cycle .
N-carbamoylglutamic acid is derived from L-glutamic acid through synthetic processes involving reagents such as sodium cyanate. It is classified as an amino acid derivative and is recognized for its pharmacological properties, particularly in the management of hyperammonemia due to urea cycle disorders.
The synthesis of N-carbamoylglutamic acid can be achieved through several methods, with one notable process involving the addition reaction of sodium cyanate to L-glutamic acid in an aqueous medium. This method requires the presence of lithium hydroxide to facilitate the reaction:
This method yields high purity and significant quantities of N-carbamoylglutamic acid, demonstrating its efficiency for industrial applications .
N-carbamoylglutamic acid participates in several biochemical reactions primarily related to nitrogen metabolism:
The mechanism by which N-carbamoylglutamic acid operates involves several key steps:
N-carbamoylglutamic acid exhibits several notable physical and chemical properties:
These properties make it suitable for pharmaceutical formulations aimed at treating metabolic disorders.
N-carbamoylglutamic acid has significant applications in medicine, particularly in treating urea cycle disorders such as:
Additionally, ongoing research explores its potential use in other metabolic disorders involving ammonia toxicity, indicating its versatile therapeutic applications.
N-Carbamoylglutamic acid (NCG) serves as a potent activator of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme in the urea cycle. This biochemical pathway, localized primarily in hepatic mitochondria and enterocytes, constitutes the primary mammalian mechanism for ammonia detoxification. NCG functions as a structurally stable analogue of the natural cofactor N-acetylglutamate (NAG), binding to the same allosteric site on CPS1 to induce conformational activation. Unlike endogenous NAG, which undergoes rapid cytosolic hydrolysis by aminoacylase, NCG exhibits enhanced metabolic stability due to its N-carbamoyl moiety, resulting in prolonged biological activity [1] [6].
The molecular consequence of CPS1 activation is accelerated ureagenesis, wherein toxic ammonia is incorporated into carbamoyl phosphate—the initial substrate of the urea cycle. This catalytic enhancement facilitates the conversion of neurotoxic ammonia into water-soluble urea for renal excretion. Clinical studies confirm that NCG administration normalizes blood ammonia in patients with N-acetylglutamate synthase (NAGS) deficiency, often eliminating the need for severe protein restriction previously considered essential for management. Beyond primary urea cycle disorders, NCG demonstrates efficacy in secondary hyperammonemias associated with organic acidemias (propionic, methylmalonic, isovaleric acidemias) where accumulated organic acids inhibit NAGS activity [1] .
Table 1: Comparative Properties of NCG and N-Acetylglutamate (NAG)
Property | NCG | NAG |
---|---|---|
Chemical Structure | N-carbamoyl derivative | N-acetyl derivative |
Metabolic Stability | Resistant to aminoacylase degradation | Rapidly hydrolyzed by aminoacylase |
CPS1 Activation | Equivalent efficacy at binding site | Equivalent efficacy at binding site |
Mitochondrial Uptake | Efficient | Efficient |
Therapeutic Utility | Pharmacologically viable | Not therapeutically useful |
Recent research illuminates NCG's potential in immunometabolic modulation. Studies reveal that CD8+ memory T (TM) cells mobilize the urea cycle for ammonia clearance during differentiation. NCG supplementation enhances this process by upregulating CPS1 via β-hydroxybutyrylation, thereby promoting ammonia detoxification through both urea and citrulline cycles. This metabolic rewiring supports TM cell development by maintaining cellular longevity under high ammonia stress. Therapeutically, this suggests NCG could augment cancer immunotherapy by sustaining antitumor T-cell activity within the ammonia-rich tumor microenvironment. Experimental evidence indicates that NCG-treated T cells exhibit enhanced persistence and recall capacity, positioning NCG as a potential metabolic adjuvant for adoptive cell therapies [2].
In hepatic encephalopathy models, NCG demonstrates hepatoprotective effects against hyperammonemia secondary to chemotherapies or liver pathology. Unlike traditional ammonia scavengers (sodium benzoate, sodium phenylbutyrate), which divert nitrogen into alternative excretion pathways, NCG directly enhances endogenous detoxification capacity by restoring CPS1 function. This mechanism is particularly advantageous in partial hepatic insufficiency where residual urea cycle activity exists. Clinical observations note reduced ammonia burden in non-UCD patients receiving NCG, supporting investigations into broader hepatic applications [1] [9].
Table 3: Comparative Efficacy of NCG in Hyperammonemia Syndromes
Disorder Type | Mechanism of Action | Documented Efficacy |
---|---|---|
NAGS Deficiency | Replaces deficient endogenous NAG | Normalizes ammonia; eliminates protein restriction |
Organic Acidemias | Counteracts NAGS inhibition by organic acids | Reduces hyperammonemia episodes |
Drug-induced (e.g., valproate) | Restores CPS1 activity impaired by drug metabolites | Case reports of ammonia reduction |
Hepatic Encephalopathy | Enhances residual urea cycle function | Preclinical evidence of benefit |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7